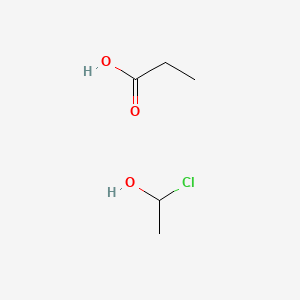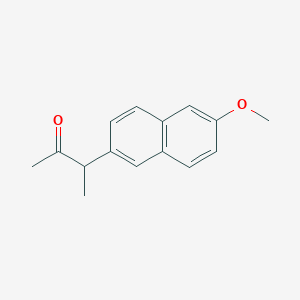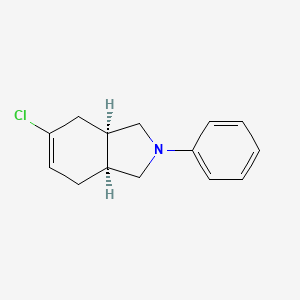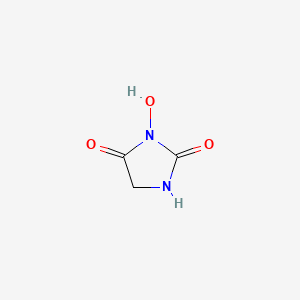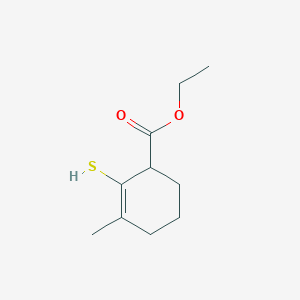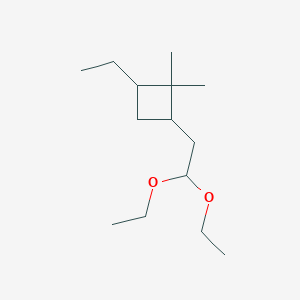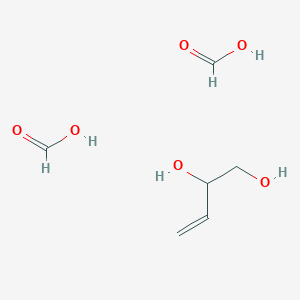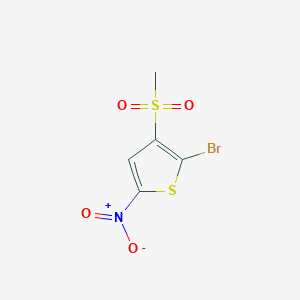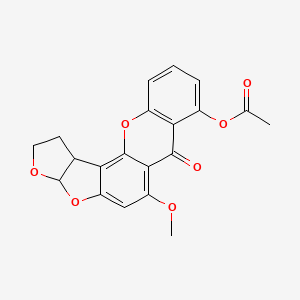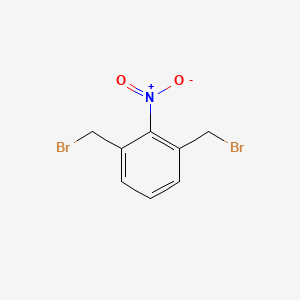
6-Methylidenedeca-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylidenedeca-1,3-diene is a conjugated diene, a type of hydrocarbon that contains two double bonds separated by a single bond. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. Conjugated dienes like this compound are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylidenedeca-1,3-diene can be achieved through several methods. One common approach involves the use of Wittig olefination, where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method is the enyne metathesis, which involves the reaction of an alkyne with an alkene in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic systems to facilitate the reaction and optimize the production efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to be effective in synthesizing conjugated dienes on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methylidenedeca-1,3-diene undergoes a variety of chemical reactions, including:
Diels-Alder Reaction: This reaction involves the formation of a six-membered ring by the reaction of the diene with a dienophile.
Electrophilic Addition: The compound can react with electrophiles, leading to the formation of 1,2- and 1,4-addition products.
Oxidation and Reduction: The double bonds in the diene can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Diels-Alder Reaction: Typically requires a conjugated diene and a dienophile, often facilitated by heat or a Lewis acid catalyst.
Electrophilic Addition: Common reagents include halogens and hydrogen halides, with reactions often carried out at room temperature.
Major Products:
Diels-Alder Reaction: Produces cyclohexene derivatives.
Electrophilic Addition: Yields halogenated or hydrogenated products depending on the reagent used.
Aplicaciones Científicas De Investigación
6-Methylidenedeca-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Mecanismo De Acción
The mechanism of action of 6-Methylidenedeca-1,3-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. In the Diels-Alder reaction, the diene’s conjugated system reacts with a dienophile to form a new six-membered ring, a process driven by the formation of new sigma bonds and the stabilization of the resulting product . In electrophilic addition reactions, the double bonds act as nucleophiles, reacting with electrophiles to form addition products .
Comparación Con Compuestos Similares
1,3-Butadiene: A simpler conjugated diene with two double bonds separated by a single bond.
Isoprene: Another conjugated diene, commonly found in natural rubber.
2,4-Hexadiene: A conjugated diene with a similar structure but different substituents.
Uniqueness: 6-Methylidenedeca-1,3-diene is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the methylidene group at the sixth position provides distinct electronic and steric properties, differentiating it from other conjugated dienes .
Propiedades
Número CAS |
57217-06-8 |
|---|---|
Fórmula molecular |
C11H18 |
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
6-methylidenedeca-1,3-diene |
InChI |
InChI=1S/C11H18/c1-4-6-8-10-11(3)9-7-5-2/h4,6,8H,1,3,5,7,9-10H2,2H3 |
Clave InChI |
VFLWNFXWLGDQFT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=C)CC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzoic acid, 2-[(3-oxo-1,2-benzisothiazol-2(3H)-yl)thio]-, methyl ester](/img/structure/B14626059.png)
